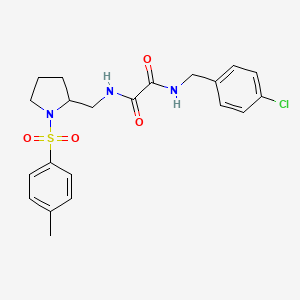
N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O4S and its molecular weight is 449.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Investigation and Model Compounds for Natural Coenzymes
One study focused on the spectroscopic investigation of dihydronicotinamides, which are structurally similar to the compound of interest. These compounds were synthesized as model compounds for natural coenzymes and systematically studied through NMR, UV/VIS absorption, and fluorescence spectroscopy. The findings revealed insights into the conformation and electronic structures of these compounds, which are essential for understanding their reactivity and potential applications in mimicking or interfering with natural biochemical processes (Fischer, Fleckenstein, & Hönes, 1988).
Inhibitors of Biological Processes
Another study described the synthesis and evaluation of benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop anti-obesity drugs. These compounds, including structural elements akin to the one , were evaluated for their ability to modulate feeding behavior through their interaction with neuropeptide receptors, showcasing the potential of such molecules in therapeutic applications (Zarrinmayeh et al., 1998).
Glycolic Acid Oxidase Inhibitors
Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase provided insights into the design of potent, competitive inhibitors for specific enzymes. This study highlighted the importance of specific functional groups for enzymatic inhibition, which could be relevant for understanding how modifications in compounds like "N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide" might affect their biological activity (Rooney et al., 1983).
Enhancement of Neutralizing Antibodies against HIV-1
A study on the enhancement of neutralizing antibodies against HIV-1 through the binding of CD4 mimetic compounds highlighted the potential of small molecules to modulate the immune response to viral infections. Compounds that can mimic the interaction between viral proteins and their cellular receptors may offer a pathway to novel therapeutic strategies against viruses (Yoshimura et al., 2010).
Novel Synthetic Approaches and Compound Formation
Research on a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors demonstrated innovative methods in organic synthesis, potentially applicable to a wide range of compound classes including "this compound" (Mamedov et al., 2016).
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-15-4-10-19(11-5-15)30(28,29)25-12-2-3-18(25)14-24-21(27)20(26)23-13-16-6-8-17(22)9-7-16/h4-11,18H,2-3,12-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKPRNUIBNEMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
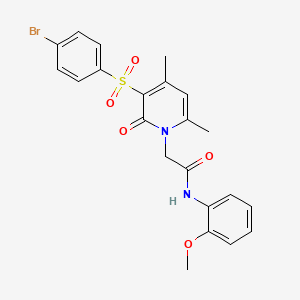

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)
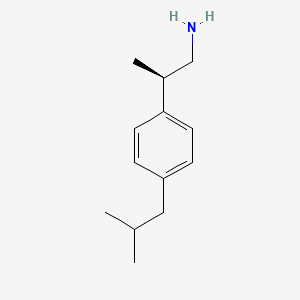
![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483809.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2483810.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2483812.png)
![6-Tert-butyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2483814.png)
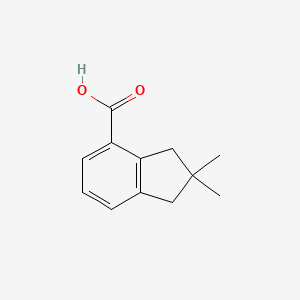
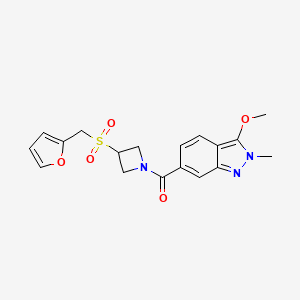
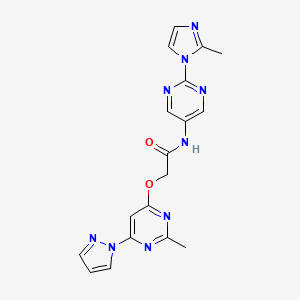
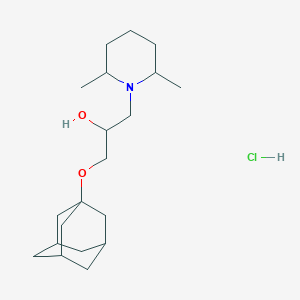
![Spiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2483823.png)
